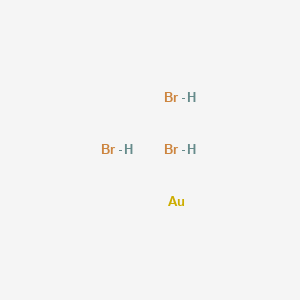
Gold;trihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It primarily exists as a dimer with the molecular formula Au2Br6, where two gold atoms are bridged by two bromine atoms . This compound is notable for its use in various chemical reactions and applications, particularly in the field of catalysis.
Preparation Methods
Gold(III) bromide can be synthesized through several methods:
- The most common method involves heating gold and excess liquid bromine at 140°C:
Direct Reaction: 2Au+3Br2→Au2Br6
Another method involves the reaction of gold(III) chloride with hydrobromic acid:Halide-Exchange Reaction: Au2Cl6+6HBr→6HCl+Au2Br6
These methods are utilized both in laboratory settings and industrial production .
Chemical Reactions Analysis
Gold(III) bromide undergoes various types of chemical reactions:
Oxidation and Reduction: As a Lewis acid, gold(III) bromide can accept electrons, making it reactive in oxidation-reduction processes.
Substitution Reactions: It can participate in nucleophilic substitution reactions, such as the reaction with propargylic alcohols, where it acts as an alcohol-activating agent.
Catalytic Reactions: Gold(III) bromide is used as a catalyst in the formation of six-membered cyclic compounds from enynal units and carbonyl compounds.
Scientific Research Applications
Gold(III) bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which gold(III) bromide exerts its effects involves several pathways:
Interaction with Enzymes: Gold(III) complexes interact with cysteine or selenocysteine-containing enzymes such as thioredoxin reductase, phosphatases, and cathepsin.
Induction of Cell Death: These complexes can induce cell death through the generation of reactive oxygen species and the activation of the ubiquitin-proteasome system.
Comparison with Similar Compounds
Gold(III) bromide can be compared with other gold(III) trihalides such as gold(III) chloride and gold(III) fluoride:
Gold(III) Chloride (AuCl3): Similar to gold(III) bromide, it forms dimeric structures but exhibits different coordination around the central gold atom due to the Jahn-Teller effect.
Gold(III) Fluoride (AuF3): This compound also forms dimeric structures but has stronger π-back bonding with fluorine ligands compared to bromine.
Gold(III) bromide is unique in its coordination and reactivity, making it a valuable compound in various chemical and industrial applications.
Properties
Molecular Formula |
AuBr3H3 |
|---|---|
Molecular Weight |
439.70 g/mol |
IUPAC Name |
gold;trihydrobromide |
InChI |
InChI=1S/Au.3BrH/h;3*1H |
InChI Key |
KJCSJLXVPHOFJC-UHFFFAOYSA-N |
Canonical SMILES |
Br.Br.Br.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















